4-Hydroxybut-2-enoic acid

Description

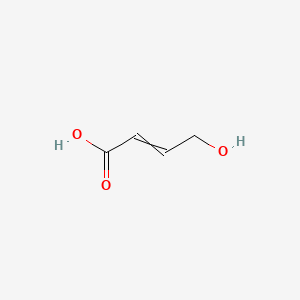

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQJECWPWQIIPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxybut-2-enoic Acid

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-Hydroxybut-2-enoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound, also known as (E)-4-Hydroxycrotonic acid, is a hydroxy fatty acid and a notable analog of γ-Hydroxybutyric acid (GHB).[1] Its chemical structure and key properties are summarized below.

Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 24587-49-3 | [1] |

| Molecular Formula | C4H6O3 | [1] |

| Molecular Weight | 102.09 g/mol | [2] |

| Melting Point | 109 °C | [3] |

| Boiling Point (Predicted) | 338.7 ± 25.0 °C | [3] |

| Density (Predicted) | 1.271 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.31 ± 0.10 | [4] |

| Solubility | Water: 200 g/L (25 °C) DMSO: <10.21 mg/ml | [3][4] |

Spectral Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-OH (alcohol): Broad singlet, chemical shift dependent on solvent and concentration.

-

-CH2-: Doublet of doublets.

-

-CH=CH- (alkene): Two distinct multiplets, showing coupling to each other and the adjacent CH2 group.

-

-COOH (carboxylic acid): Broad singlet, typically downfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Four distinct signals are expected, corresponding to the four carbon atoms in different chemical environments.[5]

-

-CH2-OH: Signal in the range of 60-70 ppm.

-

-CH=CH-: Two signals in the alkene region (100-150 ppm).

-

-COOH: Signal in the carboxylic acid region (170-180 ppm).

-

IR (Infrared) Spectroscopy:

-

O-H stretch (alcohol and carboxylic acid): Broadband in the region of 3500-2500 cm⁻¹.[6]

-

C=O stretch (carboxylic acid): Strong, sharp peak around 1700 cm⁻¹.[6]

-

C=C stretch (alkene): Peak around 1650 cm⁻¹.

-

C-O stretch (alcohol and carboxylic acid): Peaks in the fingerprint region, typically between 1300-1000 cm⁻¹.[6]

MS (Mass Spectrometry):

-

Molecular Ion (M+): A peak corresponding to the molecular weight (102.09 g/mol ) would be expected.[2]

-

Fragmentation: Common fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and cleavage of the carbon-carbon bonds.

Biological Activity and Signaling Pathway

This compound is recognized as a potent analog of γ-Hydroxybutyric acid (GHB).[1] It exhibits a higher binding affinity for the GHB receptor than GHB itself and is considered a potential endogenous ligand.[1][4] The mechanism of action for GHB involves a complex interplay between specific GHB receptors and GABAergic systems, particularly GABA-B receptors.[7][8]

At pharmacological doses, GHB and its analogs can act as weak agonists at GABA-B receptors.[[“]] They also bind to high-affinity GHB receptors, which are distributed in key brain regions like the hippocampus, cortex, and dopaminergic structures.[[“]][10] The stimulation of GHB receptors can lead to a reduction in dopamine (B1211576) release, while interactions with the GABAergic system can have broader inhibitory effects on neuronal activity.[10]

Experimental Protocols

Synthesis of (E)-4-hydroxybut-2-enoic acid

This protocol describes the synthesis of (E)-4-hydroxybut-2-enoic acid from ethyl (E)-4-bromobut-2-enoate.[11]

Materials:

-

Ethyl (E)-4-bromobut-2-enoate (2 g, 10 mmol)

-

Potassium hydroxide (B78521) (KOH) (1.2 g, 21 mmol)

-

Deionized water (10 mL)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round bottom flask

-

Stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round bottom flask, add ethyl (E)-4-bromobut-2-enoate (2 g, 10 mmol), potassium hydroxide (1.2 g, 21 mmol), and deionized water (10 mL).

-

Stir the reaction mixture at 100 °C for 2 hours.

-

After 2 hours, cool the mixture to room temperature and acidify with 1 M HCl until the pH is acidic.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate to dryness using a rotary evaporator to yield the title compound.

Stability and Hazards

Stability: Information on the specific stability of this compound is limited in the provided search results. As a general consideration for a molecule with alcohol, alkene, and carboxylic acid functional groups, it should be stored in a cool, dry place away from strong oxidizing agents.

Hazards: Based on information for the related compound 4-Hydroxybut-2-ynoic acid, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[12] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

References

- 1. 4-HYDROXY-BUT-2-ENOIC ACID | 24587-49-3 [chemicalbook.com]

- 2. This compound | C4H6O3 | CID 188975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-4-hydroxybut-2-enoic acid | C6H10O3 | CID 57121014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. consensus.app [consensus.app]

- 10. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-HYDROXY-BUT-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. 4-Hydroxybut-2-ynoic acid | C4H4O3 | CID 359297 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Hydroxybut-2-enoic Acid (CAS: 24587-49-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybut-2-enoic acid, with the CAS number 24587-49-3, is a notable unsaturated hydroxy fatty acid. It is recognized as an endogenous analog of γ-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, biological activity with a focus on its interaction with the GHB receptor, and potential signaling pathways. Detailed experimental protocols for its synthesis and for characterizing its receptor binding are also presented. This document aims to be a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₄H₆O₃. Its structure features a four-carbon chain with a carboxylic acid group, a hydroxyl group, and a carbon-carbon double bond. The presence of these functional groups contributes to its chemical reactivity and biological activity. A summary of its key properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 24587-49-3 | N/A |

| Molecular Formula | C₄H₆O₃ | [1] |

| Molecular Weight | 102.09 g/mol | [2] |

| IUPAC Name | (2E)-4-hydroxybut-2-enoic acid | [2] |

| Synonyms | trans-4-Hydroxycrotonic acid, T-HCA | [3] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in water | [1] |

| pKa | ~4.7 (estimated) | N/A |

Synthesis

A common laboratory-scale synthesis of this compound involves the hydrolysis of an ester precursor, such as ethyl 4-bromocrotonate.

Experimental Protocol: Synthesis from Ethyl 4-bromocrotonate

Objective: To synthesize this compound via hydrolysis of ethyl 4-bromocrotonate.

Materials:

-

Ethyl 4-bromocrotonate (technical grade, ~75%)[4]

-

Potassium hydroxide (B78521) (KOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure: [5]

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (2.1 equivalents) in deionized water.

-

Add ethyl 4-bromocrotonate (1 equivalent) to the stirred solution.

-

Attach a reflux condenser and heat the mixture to 100°C with continuous stirring for 2 hours.

-

After 2 hours, allow the reaction mixture to cool to room temperature.

-

Acidify the solution to a pH of approximately 2-3 by slowly adding 1 M HCl.

-

Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathway

This compound is a known agonist of the high-affinity γ-hydroxybutyrate (GHB) receptor.[3][6] The GHB receptor is a G-protein coupled receptor (GPCR) that is distinct from the GABA-B receptor, to which GHB also binds, albeit with lower affinity.[7][8]

Quantitative Binding Data

Binding studies using radiolabeled trans-4-hydroxycrotonic acid ([³H]THCA) on rat brain membranes have revealed high-affinity binding sites. The following table summarizes the binding parameters.

| Parameter | Value | Source |

| High-affinity Kd | 7 nM | [6] |

| High-affinity Bmax | 42 fmol/mg protein | [6] |

| Low-affinity Kd | 2 µM | [6] |

| Low-affinity Bmax | 13 pmol/mg protein | [6] |

Signaling Pathway

Activation of the GHB receptor by this compound is believed to initiate a signaling cascade that is distinct from GABA-B receptor signaling. The GHB receptor is an excitatory GPCR.[7] Its activation can lead to the modulation of ion channels and the release of other neurotransmitters.

Proposed Signaling Pathway of this compound:

Caption: Proposed signaling pathway upon GHB receptor activation.

Experimental Protocols

Protocol: Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the GHB receptor using a competitive radioligand binding assay.

Materials:

-

Rat brain membranes (prepared from cortex or hippocampus)

-

[³H]NCS-382 (radioligand for GHB receptor)

-

This compound (unlabeled ligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure: (Adapted from general receptor binding assay protocols)[9]

-

Prepare a series of dilutions of this compound in the binding buffer.

-

In microcentrifuge tubes, add a fixed concentration of [³H]NCS-382, the rat brain membrane preparation, and varying concentrations of the unlabeled this compound.

-

Include control tubes for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand, e.g., 1 mM GHB).

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Receptor Binding Assay:

Caption: Workflow for a competitive radioligand binding assay.

Spectroscopic Data

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show signals corresponding to the vinyl protons of the double bond, the methylene (B1212753) protons adjacent to the hydroxyl group, and the hydroxyl and carboxylic acid protons. The coupling constants between the vinyl protons would confirm the trans configuration of the double bond.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would display four distinct signals for the four carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbon bearing the hydroxyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (102.09 g/mol ). Fragmentation patterns would likely involve the loss of water and carbon dioxide. The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of the related compound, 4-hydroxybutanoic acid, is available in the NIST WebBook and can serve as a reference for derivatized analysis.[10]

Conclusion

This compound is a biologically active molecule with a high affinity for the GHB receptor. Its role as an endogenous ligand and its distinct signaling pathway make it a compound of significant interest for research in neuroscience and pharmacology. The information and protocols provided in this technical guide offer a solid foundation for further investigation into the synthesis, biological characterization, and potential therapeutic applications of this intriguing molecule. Further research is warranted to fully elucidate its physiological functions and its potential as a lead compound in drug discovery programs.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H6O3 | CID 188975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4-bromocrotonate 75 , technical grade 37746-78-4 [sigmaaldrich.com]

- 5. 4-HYDROXY-BUT-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GHB receptor - Wikipedia [en.wikipedia.org]

- 8. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 4-Hydroxybutanoic acid, 2TMS derivative [webbook.nist.gov]

An In-depth Technical Guide to (E)-4-Hydroxybut-2-enoic Acid: Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-4-hydroxybut-2-enoic acid, a naturally occurring analog of γ-hydroxybutyric acid (GHB). This document details its molecular structure, physicochemical properties, synthesis, and its significant interactions with the GHB and GABAergic systems, presenting key quantitative data and experimental methodologies relevant to drug discovery and development.

Molecular Structure and Physicochemical Properties

(E)-4-Hydroxybut-2-enoic acid, also known as trans-4-hydroxycrotonic acid (T-HCA), is a short-chain hydroxy fatty acid. Its structure features a carboxylic acid group, a trans-configured carbon-carbon double bond, and a primary alcohol.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2E)-4-hydroxybut-2-enoic acid |

| CAS Number | 24587-49-3[1][2] |

| Molecular Formula | C₄H₆O₃[1][2] |

| Molecular Weight | 102.09 g/mol [2][3] |

| Canonical SMILES | C(C=CC(=O)O)O[1] |

| InChI Key | RMQJECWPWQIIPW-OWOJBTEDSA-N[1] |

| Synonyms | trans-4-Hydroxycrotonic acid, T-HCA, (E)-4-Hydroxycrotonic Acid[2] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 109 °C | [2] |

| Boiling Point (Predicted) | 338.7 ± 25.0 °C | [2] |

| Density (Predicted) | 1.271 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.31 ± 0.10 | [1] |

| XLogP3 (Predicted) | -0.6 | [3] |

| Solubility | Soluble in DMSO (<10.21 mg/ml) | [2] |

| Appearance | Light yellow to yellow solid | [2] |

Synthesis and Characterization

Synthetic Protocol: Hydrolysis of Ethyl (E)-4-bromobut-2-enoate

A common laboratory-scale synthesis of (E)-4-hydroxybut-2-enoic acid involves the hydrolysis of an ester precursor.[4]

Materials:

-

Ethyl (E)-4-bromobut-2-enoate (10 mmol)

-

Potassium hydroxide (B78521) (KOH) (21 mmol)

-

Deionized water (10 mL)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask, add ethyl (E)-4-bromobut-2-enoate, potassium hydroxide, and water.

-

Stir the reaction mixture at 100 °C for 2 hours.

-

After cooling to room temperature, acidify the mixture with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Concentrate the filtrate under reduced pressure to yield the product.

This method typically yields the title compound as a brown oil with a reported yield of 53%.[4] Further purification can be achieved through column chromatography.

Spectroscopic Characterization

Detailed spectroscopic data for (E)-4-hydroxybut-2-enoic acid is essential for unambiguous identification. While predicted ¹H and ¹³C NMR spectra are available in various databases, experimental data should be acquired for confirmation.[1] Mass spectrometry can be used to confirm the molecular weight.

Biological Activity and Signaling Pathways

(E)-4-Hydroxybut-2-enoic acid is a significant neuromodulator due to its interaction with the γ-hydroxybutyrate (GHB) signaling system. It is an endogenous compound found in the brain and acts as a potent ligand for GHB receptors.[5][6]

Receptor Binding Affinity

Binding studies on rat brain membranes have demonstrated that (E)-4-hydroxybut-2-enoic acid (T-HCA) binds to GHB receptors with two distinct affinity components.[6]

| Ligand | Receptor Target | Binding Affinity (Kd) | Bmax |

| [³H]T-HCA | High-affinity GHB site | 7 nM | 42 fmol/mg protein |

| [³H]T-HCA | Low-affinity GHB site | 2 µM | 13 pmol/mg protein |

| T-HCA (displacing [³H]GHB) | High-affinity GHB site | 95 nM | N/A |

These findings indicate the existence of a specific high-affinity binding site for T-HCA, suggesting it may be a natural ligand for a subpopulation of GHB receptors.[6]

Signaling Mechanisms

The pharmacological effects of GHB and its analogs are complex, involving at least two distinct receptor systems: the specific high-affinity GHB receptor (GHBR) and the low-affinity GABAB receptor.[5][7]

-

GHB Receptor (GHBR): This is an excitatory G protein-coupled receptor (GPCR).[8] Activation of GHBR can lead to the release of excitatory neurotransmitters like glutamate (B1630785).[7][8]

-

GABAB Receptor: At higher, pharmacological concentrations, GHB and its analogs act as weak agonists at the inhibitory GABAB receptors.[7] This interaction is primarily responsible for the sedative effects associated with GHB.[7]

The dual interaction of GHB-like molecules leads to a complex modulation of neuronal activity. The diagram below illustrates the proposed signaling pathways.

Figure 1. Simplified signaling pathways of (E)-4-Hydroxybut-2-enoic acid / GHB.

Experimental Protocol: Radioligand Binding Assay (Competitive)

To determine the binding affinity (Ki) of (E)-4-hydroxybut-2-enoic acid for the GHB receptor, a competitive radioligand binding assay is employed. This is a generalized protocol.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (E)-4-hydroxybut-2-enoic acid in displacing a specific radioligand from the GHB receptor, and to calculate the inhibition constant (Ki).

Materials:

-

Membrane preparation from rat brain tissue (e.g., cortex or hippocampus) expressing GHB receptors.

-

Radioligand, e.g., [³H]GHB or a specific high-affinity ligand like [³H]NCS-382.[5]

-

(E)-4-hydroxybut-2-enoic acid (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of unlabeled GHB).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

96-well filter plates and vacuum filtration manifold.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in cold lysis buffer and prepare membrane pellets via differential centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).[9]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand + binding buffer.

-

Non-specific Binding: Membrane preparation + radioligand + excess unlabeled GHB.

-

Competition: Membrane preparation + radioligand + varying concentrations of (E)-4-hydroxybut-2-enoic acid (typically a 10-point dilution series).

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.[9]

-

Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of (E)-4-hydroxybut-2-enoic acid.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

-

Figure 2. Workflow for a competitive radioligand binding assay.

Implications for Drug Development

The high affinity of (E)-4-hydroxybut-2-enoic acid for a specific subpopulation of GHB receptors makes it and its analogs interesting candidates for the development of novel therapeutics.[6] Understanding the distinct roles of the high-affinity GHB receptor and the low-affinity GABAB receptor is crucial for designing selective ligands.[5] Drugs targeting the GHB receptor could potentially modulate glutamate and dopamine (B1211576) systems, offering therapeutic avenues for a range of neurological and psychiatric disorders, distinct from those targeted by GABAB agonists like baclofen. Further research into the structure-activity relationships of 4-hydroxybut-2-enoic acid derivatives is warranted to develop selective and potent modulators of the GHBergic system.

References

- 1. Page loading... [guidechem.com]

- 2. 4-HYDROXY-BUT-2-ENOIC ACID | 24587-49-3 [chemicalbook.com]

- 3. This compound | C4H6O3 | CID 188975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-HYDROXY-BUT-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 8. GHB receptor - Wikipedia [en.wikipedia.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 4-Hydroxybut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 4-Hydroxybut-2-enoic acid, also known as trans-4-hydroxycrotonic acid (T-HCA). The primary focus of this document is its interaction with the high-affinity γ-hydroxybutyrate (GHB) receptor. Due to a scarcity of research on other biological effects, this guide will center on its well-documented activity as a selective GHB receptor agonist.

Core Biological Activity: High-Affinity GHB Receptor Agonism

This compound (T-HCA) is a structural analog and a metabolite of γ-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug.[1] T-HCA is an endogenous compound found in the rat central nervous system.[1] Its primary and most well-characterized biological activity is its function as a potent and selective agonist at the high-affinity GHB receptor.[1][2] Notably, it exhibits a higher binding affinity for this receptor than GHB itself and, crucially, does not bind to the low-affinity GHB binding site, the GABAB receptor.[1][2] This selectivity makes T-HCA a valuable pharmacological tool for isolating and studying the specific functions of the high-affinity GHB receptor, independent of GABAB receptor activation.

Quantitative Data on GHB Receptor Binding

The following table summarizes the available quantitative data for the binding of this compound (T-HCA) to the GHB receptor.

| Ligand | Receptor/Tissue | Radioligand | Parameter | Value | Reference |

| [3H]trans-4-hydroxycrotonic acid | Rat brain membranes | [3H]THCA | Kd1 | 7 nM | [2] |

| Bmax1 | 42 fmol/mg protein | [2] | |||

| Kd2 | 2 µM | [2] | |||

| Bmax2 | 13 pmol/mg protein | [2] | |||

| trans-4-hydroxycrotonic acid | GHB binding sites | Not Specified | Ki | 1.1 µM | [3] |

Signaling Pathways

Activation of the high-affinity GHB receptor by agonists like T-HCA is known to increase extracellular glutamate (B1630785) concentrations, particularly in the hippocampus.[2][4] This effect is distinct from the sedative effects of GHB, which are mediated by the GABAB receptor. The signaling cascade following the binding of T-HCA to the GHB receptor is not fully elucidated but is understood to be G-protein coupled.

Figure 1: Proposed signaling pathway of this compound at the GHB receptor.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. The following sections provide a generalized protocol for a competitive radioligand binding assay to determine the affinity for the GHB receptor, based on methodologies commonly used in the field and information from relevant literature.

GHB Receptor Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the high-affinity GHB receptor.

Materials:

-

Test Compound: this compound (T-HCA)

-

Radioligand: [3H]NCS-382 or [3H]GHB

-

Receptor Source: Rat brain membrane preparation (e.g., from cortex or hippocampus)

-

Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold incubation buffer

-

Non-specific Binding Control: High concentration of unlabeled GHB (e.g., 1 mM)

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in incubation buffer to a desired protein concentration.

-

Assay Setup: In test tubes, combine:

-

A fixed concentration of radioligand (typically at or below its Kd).

-

Varying concentrations of the test compound (this compound).

-

Rat brain membrane preparation.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled GHB.

-

Adjust the final volume with incubation buffer.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Other Potential Biological Activities: A Data Gap

Despite its well-defined role at the GHB receptor, there is a significant lack of publicly available data on other biological activities of this compound, such as anticancer or anti-inflammatory effects. While general protocols for assessing these activities exist, their specific application to this compound has not been reported in the scientific literature. Researchers interested in these potential activities would need to conduct exploratory in vitro studies.

Hypothetical Experimental Approaches

For investigational purposes, the following standard assays could be employed:

Cytotoxicity/Anticancer Activity:

-

MTT Assay: To assess the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

-

Apoptosis Assays: Using techniques like flow cytometry with Annexin V/Propidium Iodide staining to determine if the compound induces programmed cell death.

Anti-inflammatory Activity:

-

Inhibition of Albumin Denaturation Assay: A simple in vitro assay to screen for anti-inflammatory potential by measuring the inhibition of heat-induced protein denaturation.

-

Measurement of Inflammatory Mediators: In a cell-based model (e.g., LPS-stimulated macrophages), the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) could be quantified using ELISA.

Conclusion

This compound (T-HCA) is a highly specific and potent agonist of the high-affinity GHB receptor. Its selectivity makes it an invaluable tool for neuropharmacological research aimed at dissecting the physiological and pathological roles of this receptor system. While its primary biological activity is well-established, there is a clear need for further investigation into its potential effects in other therapeutic areas, such as oncology and inflammation. The experimental frameworks provided in this guide offer a starting point for such exploratory studies.

References

4-Hydroxybut-2-enoic Acid: A Technical Guide to a High-Affinity GHB Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybut-2-enoic acid, commonly known as trans-4-hydroxycrotonic acid (T-HCA), is a structural analog and a metabolite of γ-hydroxybutyric acid (GHB).[1] Endogenously found in the rat central nervous system, T-HCA has garnered significant interest within the scientific community for its distinct pharmacological profile.[1] Unlike GHB, which exhibits activity at both the high-affinity GHB receptor and the low-affinity GABAB receptor, T-HCA demonstrates marked selectivity for the GHB receptor.[1] This selectivity makes T-HCA an invaluable tool for elucidating the physiological and pharmacological roles of the GHB receptor, independent of the sedative and hypnotic effects associated with GABAB receptor activation.[1] This technical guide provides a comprehensive overview of T-HCA, focusing on its synthesis, pharmacology, and the experimental methodologies used to characterize its activity.

Pharmacology

Receptor Binding and Affinity

T-HCA is a potent and selective agonist at the high-affinity GHB receptor.[1] Notably, it exhibits a significantly greater affinity for this receptor than GHB itself. Binding studies have revealed that T-HCA interacts with two distinct binding sites on rat brain membranes: a high-affinity site and a low-affinity site.[2] In contrast to GHB, T-HCA does not bind to the GABAB receptor, which is responsible for the sedative effects of GHB.[1]

| Ligand | Receptor/Site | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| T-HCA | High-Affinity GHB Site | 7 | 42 | [2] |

| T-HCA | Low-Affinity GHB Site | 2000 | 13,000 | [2] |

| GHB | High-Affinity GHB Site | 95 | - | [2] |

Table 1: Binding Affinity of T-HCA and GHB for the GHB Receptor.

Pharmacodynamics

The primary pharmacodynamic effect of T-HCA is the stimulation of the GHB receptor. This activation leads to a notable increase in extracellular glutamate (B1630785) concentrations, particularly in the hippocampus.[1][3] This effect is opposite to the decrease in glutamate release observed with high, pharmacologically relevant concentrations of GHB, which is mediated by GABAB receptors.[4] The T-HCA-induced increase in glutamate is blocked by the GHB receptor antagonist NCS-382, but not by GABAB receptor antagonists, further confirming its selectivity.[4] This glutamatergic modulation suggests a role for the GHB receptor in neuronal excitability and synaptic plasticity. Unlike GHB, T-HCA does not produce sedation or hypnosis, a key distinction attributed to its lack of GABAB receptor activity.[1]

Pharmacokinetics

Detailed pharmacokinetic studies specifically on T-HCA are limited. However, as a metabolite of GHB, its pharmacokinetic profile is expected to be related. GHB itself is characterized by rapid absorption and elimination, with a short plasma half-life of 20-60 minutes. GHB's pharmacokinetics are complex and can be nonlinear at higher doses.[5][6] Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of T-HCA.

Experimental Protocols

Synthesis of trans-4-Hydroxycrotonic Acid (T-HCA)

A common synthetic route to T-HCA involves the hydrolysis of 4-bromocrotonic acid.[7]

Step 1: Synthesis of 4-Bromocrotonic Acid

-

Dissolve crotonic acid (20 g, 0.23 mol) in 200 ml of dry benzene.

-

Add N-bromosuccinimide (45.6 g, 0.25 mol) to the solution under a nitrogen atmosphere.

-

Add 2,2'-azobisisobutyronitrile (0.5 g, 3.7 mmol) as a radical initiator and gently reflux the mixture with stirring for 2 hours.

-

Cool the solution to 10°C and filter off the resulting white precipitate.

-

Evaporate the filtrate in vacuo.

-

Take up the residue in 200 ml of carbon tetrachloride, cool to 0°C, and filter.

-

Evaporate the filtrate in vacuo to yield a mixture containing primarily 4-bromocrotonic acid.

-

Purify the 4-bromocrotonic acid by recrystallization from petroleum ether.[7]

Step 2: Synthesis of trans-4-Hydroxycrotonic Acid

-

Prepare a cold solution of 4-bromocrotonic acid (12 g, 72 mmol) in 120 ml of water.

-

Add a 2M KOH solution in water (240 ml) dropwise to the cold solution.

-

After the addition is complete, heat the solution under reflux for 5 minutes (oil bath temperature 120°C).

-

Cool the solution in an ice bath and acidify with dilute H2SO4.

-

Evaporate the medium under vacuum and extract with ethyl ether.

-

Dry and evaporate the solvent.

-

Chromatograph the residue on a silica (B1680970) gel column eluted with a mixture of EtOAc:MeOH (97:3) to yield pure T-HCA.

-

Further purify by recrystallization from EtOAc to obtain T-HCA with a melting point of 108°C.[7]

GHB Receptor Binding Assay

A standard method for determining the binding affinity of ligands to the GHB receptor is a competitive radioligand binding assay using [3H]NCS-382, a selective GHB receptor antagonist radioligand.[8]

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

[3H]NCS-382 (Radioligand)

-

Unlabeled T-HCA (Competitor)

-

Unlabeled GHB (for defining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Reaction: In a series of tubes, combine the prepared brain membranes, a fixed concentration of [3H]NCS-382, and varying concentrations of unlabeled T-HCA.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioactivity as a function of the log of the competitor concentration. The concentration of T-HCA that inhibits 50% of the specific binding of [3H]NCS-382 (IC50) can then be determined. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of T-HCA at the GHB Receptor

The binding of T-HCA to the high-affinity GHB receptor is proposed to initiate a signaling cascade that results in the modulation of neuronal activity, primarily through an increase in glutamate release. The exact intracellular mechanisms are still under investigation, but may involve G-protein coupling and modulation of ion channels.[9]

Experimental Workflow for Characterizing T-HCA

The characterization of T-HCA as a GHB analog involves a multi-step process, from chemical synthesis to in vivo pharmacological testing.

References

- 1. T-HCA - Wikipedia [en.wikipedia.org]

- 2. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. γ-Hydroxybutyric Acid (GHB) Pharmacokinetics and Pharmacodynamics: Semi-Mechanistic and Physiologically Relevant PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Furan-2(5H)-one & trans-4-hydroxycrotonic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Quantitative autoradiographic analysis of the new radioligand [(3)H](2E)-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][7]annulen-6-ylidene) ethanoic acid ([(3)H]NCS-382) at gamma-hydroxybutyric acid (GHB) binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Presence of 4-Hydroxybut-2-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous presence, analytical methodologies, and biological significance of 4-Hydroxybut-2-enoic acid, also known as trans-4-hydroxycrotonic acid (T-HCA). T-HCA is an endogenous metabolite of γ-hydroxybutyric acid (GHB) and a high-affinity agonist for the specific GHB receptor. This document summarizes the current state of knowledge regarding its quantification in biological systems, details relevant experimental protocols, and elucidates its role in cellular signaling pathways. The information presented is intended to serve as a foundational resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

This compound (T-HCA) is a C4 unsaturated hydroxy fatty acid that has garnered scientific interest due to its structural similarity to γ-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug. Emerging evidence has identified T-HCA as an endogenous molecule in the mammalian central nervous system, where it functions as a potent and selective ligand for the GHB receptor[1][2][3]. Unlike its precursor GHB, which also interacts with the GABAB receptor, T-HCA's specificity for the GHB receptor makes it an invaluable tool for dissecting the physiological roles of this distinct signaling system[2]. This guide aims to consolidate the existing technical information on endogenous T-HCA to facilitate further research into its biological functions and therapeutic potential.

Quantitative Data

The quantification of endogenous this compound is a critical aspect of understanding its physiological and pathological roles. To date, quantitative data in humans is lacking. However, studies in rodent models have provided initial values for its concentration in the brain.

Table 1: Endogenous Concentration of this compound in Rat Brain

| Biological Matrix | Species | Concentration (nmol/g wet weight) | Analytical Method | Reference |

| Whole Brain | Rat | 0.18 ± 0.02 | GC/MS with negative ion detection | [4] |

Biosynthesis and Metabolism

This compound is an active metabolite of GHB[2]. The metabolic pathways of GHB are complex and involve several enzymatic steps. The conversion of GHB to T-HCA is a part of this metabolic network, although the specific enzymes responsible for this transformation have not been fully elucidated. The known metabolic relationship is depicted below.

References

- 1. GHB–Induced Cognitive Deficits During Adolescence and the Role of NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-HCA - Wikipedia [en.wikipedia.org]

- 3. Analogues of gamma-hydroxybutyric acid. Synthesis and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 4-Hydroxybut-2-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery of 4-hydroxybut-2-enoic acid, also known as 4-hydroxycrotonic acid, in nature. This compound, a metabolite of γ-hydroxybutyric acid (GHB), has been identified in mammalian tissues and is recognized as a high-affinity ligand for the GHB receptor. This document consolidates available data on its natural sources, presents detailed experimental protocols for its identification, and explores its potential biological significance, including its role in signaling pathways. All quantitative data is summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a C4 short-chain unsaturated hydroxy fatty acid. While its synthetic chemistry has been explored, its presence in the natural world has been a subject of increasing interest, particularly due to its relationship with the well-known neurotransmitter and drug, GHB. This guide delves into the scientific findings that have established the natural occurrence of this compound, providing a foundational resource for researchers in pharmacology, biochemistry, and drug development.

Natural Occurrence

The primary documented natural source of this compound is in mammalian tissue. Its methylated derivative, (2e)-4-hydroxy-2-methylbut-2-enoic acid, has also been identified in the plant kingdom.

Mammalian Tissues

The first identification of this compound in a biological matrix was in human renal tissue biopsies obtained from patients with chronic glomerulonephritis.[1] The compound was found in "considerably large amounts" in the kidney tissue, while being undetectable in urine and serum, suggesting a potential role in renal physiology or pathophysiology.[1] Furthermore, it has been established as an endogenous compound in the rat central nervous system and, being a metabolite of GHB, is almost certainly endogenous to humans as well.[2]

Plant Sources

A methylated derivative, (2e)-4-hydroxy-2-methylbut-2-enoic acid, has been reported to be present in the plant Artemisia aucheri.[3][4] The discovery of this related compound suggests that the core structure of this compound may be more widespread in the plant kingdom than currently documented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing appropriate extraction and analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C4H6O3 | [5] |

| Molecular Weight | 102.09 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-hydroxycrotonic acid, T-HCA, GHC | [2] |

| CAS Number | 24587-49-3 | [6] |

Experimental Protocols

The identification and quantification of this compound in biological samples necessitate sensitive and specific analytical techniques, with gas chromatography-mass spectrometry (GC-MS) being the primary method employed.

Extraction of Organic Acids from Tissue

The following is a generalized protocol for the extraction of organic acids from tissue biopsies, based on methodologies used for similar analyses.[7]

-

Homogenization: A small tissue sample (0.5-1 mg) is homogenized in a suitable solvent.

-

Solvent Extraction: The homogenate is subjected to solvent extraction to isolate the organic acids.

-

Drying: The organic extract is dried, typically under a stream of nitrogen, to remove the solvent.

Derivatization for GC-MS Analysis

Due to the low volatility of hydroxy acids, derivatization is a critical step for GC-MS analysis.[8][9] Silylation is a common method used to increase the volatility of these compounds.[10]

-

Reagent: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried extract.[11]

-

Reaction: The mixture is heated to facilitate the derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) esters.

-

Analysis: The derivatized sample is then ready for injection into the GC-MS system.

The workflow for sample preparation and analysis is illustrated in the diagram below.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following are representative GC-MS parameters for the analysis of derivatized organic acids.[11][12]

-

Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 70°C and ramping up to 320°C.[12]

-

Mass Spectrometer: Operated in electron impact (EI) ionization mode.

-

Data Acquisition: Full scan mode to identify the compounds based on their mass spectra.

Biosynthesis and Biological Activity

Biosynthesis

This compound is a metabolite of γ-hydroxybutyric acid (GHB).[2] The biosynthesis of GHB itself occurs in the brain from the neurotransmitter γ-aminobutyric acid (GABA).[13] GHB can be converted to succinic semialdehyde, which then enters the Krebs cycle.[14] While the direct enzymatic conversion of GHB to this compound is not fully elucidated, it is understood to be a metabolic product.

The proposed metabolic relationship is depicted in the following diagram.

References

- 1. Gas chromatographic-mass spectrometric analysis of organic acids in renal tissue biopsy: identification of 4-hydroxybutyric acid and 4-hydroxy-2-butenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. T-HCA - Wikipedia [en.wikipedia.org]

- 3. 4-Hydroxy-2-methylbut-2-enoic acid | C5H8O3 | CID 54104277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NP-MRD: Showing NP-Card for (2e)-4-hydroxy-2-methylbut-2-enoic acid (NP0171669) [np-mrd.org]

- 5. This compound | C4H6O3 | CID 188975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-HYDROXY-BUT-2-ENOIC ACID | 24587-49-3 [chemicalbook.com]

- 7. Organic acid profiles of human tissue biopsies by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 11. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Hydroxybut-2-enoic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybut-2-enoic acid, also known as trans-4-hydroxycrotonic acid (T-HCA), is an unsaturated fatty acid and an analog of the neurotransmitter γ-hydroxybutyric acid (GHB).[1] As a high-affinity ligand for the GHB receptor, this compound and its derivatives are valuable tools for neuroscience research and hold potential for the development of novel therapeutics targeting the GHB receptor system.[1][2] This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, biological activity, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

This compound is a naturally occurring compound found in the rat brain and is considered an endogenous ligand for the GHB receptor.[1] It exhibits a higher binding affinity for the GHB receptor than GHB itself.[1] Unlike GHB, which also acts as a weak agonist at the GABAB receptor, this compound is selective for the GHB receptor and does not produce the sedative effects associated with GABAB receptor activation.[2] This selectivity makes it and its derivatives particularly interesting for elucidating the specific physiological roles of the GHB receptor and for the development of targeted therapeutics with potentially fewer side effects than GHB.

Physicochemical Properties

The fundamental properties of (E)-4-hydroxybut-2-enoic acid are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2E)-4-hydroxybut-2-enoic acid | [3] |

| Synonyms | trans-4-Hydroxycrotonic acid, T-HCA, γ-Hydroxycrotonic acid | [1][2] |

| CAS Number | 24587-49-3 | [3] |

| Molecular Formula | C₄H₆O₃ | [3] |

| Molecular Weight | 102.09 g/mol | [3] |

| Appearance | Brown oil (as synthesized) | |

| pKa | 4.31 ± 0.10 (Predicted) |

Synthesis of (E)-4-Hydroxybut-2-enoic Acid and Derivatives

The synthesis of (E)-4-hydroxybut-2-enoic acid is typically achieved through the hydrolysis of its corresponding ester, such as ethyl (E)-4-bromobut-2-enoate. The synthesis of various derivatives often involves modifications of the carboxylic acid or the hydroxyl group, or by introducing substituents on the carbon backbone.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound and its derivatives.

Caption: General workflow for synthesis and evaluation.

Experimental Protocol: Synthesis of (E)-4-Hydroxybut-2-enoic Acid

This protocol describes the synthesis of (E)-4-hydroxybut-2-enoic acid from ethyl (E)-4-bromobut-2-enoate.

Materials:

-

Ethyl (E)-4-bromobut-2-enoate

-

Potassium hydroxide (B78521) (KOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round bottom flask, add ethyl (E)-4-bromobut-2-enoate (2 g, 10 mmol), KOH (1.2 g, 21 mmol), and water (10 mL).

-

Stir the reaction mixture at 100 °C for 2 hours.

-

After cooling to room temperature, acidify the mixture with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the title compound as a brown oil (yield: 560 mg, 53%).

Biological Activity and Quantitative Data

This compound and its derivatives are primarily evaluated for their affinity and selectivity towards the GHB receptor. The biological activity is commonly quantified using receptor binding assays to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Receptor Binding Affinity

The following table summarizes the binding affinities of trans-4-hydroxycrotonic acid and related compounds for the GHB receptor.

| Compound | Ki (µM) | IC50 (µM) | Receptor System | Radioligand | Reference |

| trans-4-Hydroxycrotonic acid (T-HCA) | 1.1 | - | Rat brain membranes | [³H]GHB | [4] |

| 4-Hydroxy-trans-2-nonenoic acid | - | 3.9 ± 1.1 | Human frontal cerebral cortex membranes | [³H]NCS-382 | [5] |

| 4-Hydroxy-trans-2-nonenoic acid | - | 5.6 ± 1.2 | Rat cerebral cortex membranes | [³H]NCS-382 | [5] |

| Diaryl derivative of T-HCA | 0.023 - 0.075 | - | Not specified | Not specified | [4] |

Signaling Pathways

The primary molecular target of this compound is the GHB receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that modulates neuronal activity.

GHB Receptor Signaling

Upon binding of an agonist like this compound, the GHB receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. This activation involves the exchange of GDP for GTP on the Gα subunit, which then dissociates from the Gβγ dimer. Both Gα-GTP and Gβγ can then interact with downstream effector proteins to elicit a cellular response. Key downstream effects include the modulation of ion channels, such as potassium channels, and the regulation of neurotransmitter release, including dopamine (B1211576) and glutamate.

Caption: GHB Receptor Signaling Pathway.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for GHB Receptor

This protocol describes a method to determine the binding affinity of a test compound for the GHB receptor using a radiolabeled ligand.

Materials:

-

Rat brain cortex membranes (or other tissue expressing GHB receptors)

-

[³H]NCS-382 (radioligand)

-

Test compound (e.g., this compound)

-

Unlabeled GHB (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well microplate, add the assay buffer, [³H]NCS-382 (at a concentration near its Kd), and either the test compound, unlabeled GHB (for non-specific binding), or buffer alone (for total binding).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GHB receptor upon agonist binding.

Materials:

-

Membrane preparation containing the GHB receptor

-

[³⁵S]GTPγS

-

GDP

-

Agonist (e.g., this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Prepare serial dilutions of the agonist in the assay buffer.

-

In a 96-well microplate, add the membrane preparation, GDP, and the agonist.

-

Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC50 (potency) and Emax (efficacy) of the agonist.

Conclusion

This compound and its derivatives represent a promising class of compounds for investigating the pharmacology of the GHB receptor and for the potential development of novel therapeutics. Their high affinity and selectivity for the GHB receptor make them valuable research tools. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these molecules. Future research should focus on the development of more potent and selective analogs, as well as in vivo studies to evaluate their pharmacokinetic and pharmacodynamic properties.

References

- 1. trans-4-Hydroxycrotonic acid (0538) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. T-HCA - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H6O3 | CID 188975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Hydroxy-trans-2-nonenoic acid is a gamma-hydroxybutyrate receptor ligand in the cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (E)-4-Hydroxybut-2-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4-Hydroxybut-2-enoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document compiles predicted and theoretical spectroscopic data, outlines detailed experimental protocols for obtaining such data, and presents a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and theoretical spectroscopic data for (E)-4-Hydroxybut-2-enoic acid. It is important to note that the NMR data presented is based on computational predictions and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data for (E)-4-Hydroxybut-2-enoic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9 - 7.1 | dt | 1H | H-3 |

| ~6.0 - 6.2 | dt | 1H | H-2 |

| ~4.2 - 4.3 | d | 2H | H-4 |

| > 10 | br s | 1H | -COOH |

| ~3.5 - 4.5 | br s | 1H | -OH |

Solvent: Predicted in CDCl₃. Coupling constants (J) for H-2 and H-3 are expected to be in the range of 15-16 Hz, characteristic of a trans-alkene.

Table 2: Predicted ¹³C NMR Data for (E)-4-Hydroxybut-2-enoic acid

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 172 | C-1 (-COOH) |

| ~145 - 148 | C-3 |

| ~120 - 123 | C-2 |

| ~60 - 62 | C-4 (-CH₂OH) |

Solvent: Predicted in CDCl₃.

Table 3: Theoretical Infrared (IR) Spectroscopy Data for (E)-4-Hydroxybut-2-enoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad | O-H stretch (alcohol) |

| 3300 - 2500 | Very Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~1050 | Medium | C-O stretch (alcohol) |

| ~980 | Strong | =C-H bend (trans alkene) |

Table 4: Mass Spectrometry Data for (E)-4-Hydroxybut-2-enoic acid

| Parameter | Value |

| Molecular Formula | C₄H₆O₃ |

| Molecular Weight | 102.09 g/mol |

| Exact Mass | 102.0317 u |

| Predicted [M+H]⁺ | 103.0390 u |

| Predicted [M-H]⁻ | 101.0244 u |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for 4-Hydroxybut-2-enoic acid.

Synthesis of (E)-4-Hydroxybut-2-enoic acid

A common method for the synthesis of (E)-4-hydroxybut-2-enoic acid involves the hydrolysis of a corresponding ester, such as ethyl (E)-4-bromobut-2-enoate.

Procedure:

-

To a round-bottom flask, add ethyl (E)-4-bromobut-2-enoate (1.0 eq), potassium hydroxide (B78521) (2.1 eq), and water.

-

Stir the reaction mixture at 100 °C for 2 hours.

-

After cooling to room temperature, acidify the mixture with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of dry (E)-4-Hydroxybut-2-enoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 45-90 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Thin Film (if oily): Place a drop of the sample between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

High-Resolution Mass Spectrometry (HRMS): Utilize an Orbitrap or Time-of-Flight (TOF) mass analyzer to determine the accurate mass of the molecular ions, which allows for the confirmation of the elemental composition.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Technical Guide on the Safety and Handling of 4-Hydroxybut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 4-Hydroxybut-2-enoic acid (CAS RN: 24587-49-3). A comprehensive Safety Data Sheet (SDS) with complete quantitative toxicological data is not publicly available. Therefore, this guide also draws upon general safety principles for handling structurally similar carboxylic acids. All laboratory work should be conducted with a thorough risk assessment and in accordance with institutional and regulatory safety standards.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (E)-4-Hydroxycrotonic acid, trans-4-Hydroxycrotonic acid |

| CAS Number | 24587-49-3 |

| Molecular Formula | C₄H₆O₃ |

| Molecular Weight | 102.09 g/mol |

| Structure | O=C(O)/C=C/CO |

Hazard Identification

Based on available information, this compound is classified as a hazardous substance.

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/ physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/ container to an approved waste disposal plant.

-

Quantitative Toxicological Data:

| Parameter | Value | Reference |

| LD50 (Oral) | Data not available | - |

| LD50 (Dermal) | Data not available | - |

| LC50 (Inhalation) | Data not available | - |

Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial for the safe handling of this compound. The selection of appropriate PPE is contingent on the specific procedures being performed and the potential for exposure.

| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Low-Volume Handling / Weighing | Safety glasses with side shields | Nitrile or butyl rubber gloves | Standard lab coat | Not generally required if handled in a well-ventilated area or chemical fume hood. |

| Solution Preparation / Transfer | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Recommended if not performed in a chemical fume hood or if vapors are likely to be generated. |

| Heating or Reactions | Face shield worn over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a flame-retardant lab coat | Required if not performed in a chemical fume hood. Use a respirator with an appropriate acid gas cartridge. |

| Spill Cleanup | Face shield worn over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Required. Use a respirator with an appropriate acid gas cartridge. |

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

-

Store on lower shelves, at least below eye level.

-

Do not store on metal shelves, as corrosive vapors may cause damage.

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire and Explosion Hazard Data

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Hazardous decomposition products may include carbon monoxide and carbon dioxide.

-

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Evacuate all non-essential personnel from the spill area.

-

Ventilate the area of the spill.

-

Wear appropriate Personal Protective Equipment (PPE) as outlined in Section 3.1.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.

-

Neutralize the spill with a suitable agent for acids, such as sodium bicarbonate or a commercial acid neutralizer.

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly with soap and water.

Experimental Protocol: Synthesis of (E)-4-hydroxybut-2-enoic acid[1]

This protocol describes the synthesis of (E)-4-hydroxybut-2-enoic acid from ethyl (E)-4-bromobut-2-enoate.

Materials:

-

Ethyl (E)-4-bromobut-2-enoate (2 g, 10 mmol)

-

Potassium hydroxide (B78521) (KOH) (1.2 g, 21 mmol)

-

Water (10 mL)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round bottom flask

-